molecular formula C11H8F17NO3S B15179388 Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide CAS No. 93894-65-6

Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide

Cat. No.: B15179388
CAS No.: 93894-65-6
M. Wt: 557.23 g/mol
InChI Key: GWYDYLUBKYFIHN-UHFFFAOYSA-N
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Description

Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide (CAS 93894-65-6) is a perfluorinated sulfonamide characterized by a 17-carbon fluorinated chain (heptadecafluoro), a sulfonamide group, and substituents including a methyl group and a 2-hydroxyethyl group on the nitrogen atom. This compound belongs to the broader class of perfluorinated compounds (PFCs), which are widely used in industrial applications such as surfactants, coatings, and fire-fighting foams due to their chemical stability and hydrophobic/lipophobic properties .

Properties

CAS No.

93894-65-6

Molecular Formula

C11H8F17NO3S

Molecular Weight

557.23 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-N-(2-hydroxyethyl)-N-methyl-6-(trifluoromethyl)heptane-1-sulfonamide

InChI

InChI=1S/C11H8F17NO3S/c1-29(2-3-30)33(31,32)11(27,28)8(19,20)7(17,18)6(15,16)5(13,14)4(12,9(21,22)23)10(24,25)26/h30H,2-3H2,1H3

InChI Key

GWYDYLUBKYFIHN-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide typically involves the reaction of perfluorooctanesulfonyl fluoride with N-methyl ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is designed to minimize environmental impact and ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions

Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide involves its interaction with various molecular targets. The compound’s fluorinated tail interacts with hydrophobic regions of molecules, while the sulfonamide group can form hydrogen bonds with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is structurally differentiated from related PFCs by its specific substituents on the sulfonamide nitrogen. Key analogs include:

Compound Name Substituents on Nitrogen CAS Number Molecular Formula
Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide Methyl, 2-hydroxyethyl 93894-65-6 C₁₁H₈F₁₇NO₃S
Heptadecafluoro-N-(2-hydroxyethyl)-N-propyloctanesulphonamide Propyl, 2-hydroxyethyl 4236-15-1 C₁₃H₁₂F₁₇NO₃S
Heptadecafluoro-N,N-bis(2-hydroxyethyl)isooctanesulphonamide Bis(2-hydroxyethyl) 93894-66-7 C₁₂H₁₀F₁₇NO₄S
Heptadecafluoro-N-methylisooctanesulphonamide Methyl 93894-71-4 C₉H₄F₁₇NO₂S

Key Observations :

  • The 2-hydroxyethyl group enhances hydrophilicity and reactivity, enabling applications in emulsifiers or polymerizable surfactants .
  • Longer alkyl chains (e.g., propyl in CAS 4236-15-1) increase lipophilicity, favoring use in oil-resistant coatings .

Physical and Chemical Properties

  • Thermal Stability : All compounds exhibit high thermal stability due to the strong C-F bonds in the perfluorinated chain.
  • Solubility: The presence of hydroxyethyl groups improves aqueous solubility compared to non-polar analogs like CAS 93894-71-4 .
  • Reactivity : Hydroxyethyl-substituted derivatives are more reactive in esterification or polymerization reactions, as seen in methacrylate analogs (e.g., 2-hydroxyethyl methacrylate) .

Environmental and Toxicological Considerations

Perfluorinated sulfonamides are persistent environmental pollutants. Key differences include:

  • Degradation : Hydroxyethyl groups could enhance biodegradability via hydroxyl-mediated pathways, though this remains unverified in the provided evidence .

Research Findings and Data Gaps

  • Synthetic Methods : Derivatives like CAS 4236-15-1 are synthesized via nucleophilic substitution of perfluorooctanesulfonyl fluoride with amines, as inferred from related patents .
  • Analytical Challenges: Separation of these compounds in mixtures requires advanced chromatographic techniques, as demonstrated in phenolic compound analyses .
  • Data Limitations : Comparative toxicity and environmental fate studies are absent in the provided evidence, highlighting a critical research gap .

Biological Activity

Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide, also known as N-methyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide (NMeFOSE), is a perfluoroalkyl substance (PFAS) that has garnered attention due to its potential biological activities and health implications. This article aims to summarize the existing research findings, including toxicity studies, mechanisms of action, and epidemiological data related to this compound.

  • Molecular Formula : C11H8F17NO3S
  • Molecular Weight : 557.22 g/mol
  • CAS Number : 24448-09-7
  • Structure : The compound contains a perfluorinated chain, which contributes to its unique chemical properties and biological interactions.

Toxicological Studies

  • Acute and Chronic Toxicity :
    • Studies indicate that NMeFOSE exhibits low acute toxicity with no significant skin or eye irritation reported in animal models . However, chronic exposure has been linked to liver toxicity and potential carcinogenic effects.
    • A subchronic oral toxicity study in rats revealed liver toxicity, with observations of increased liver weights and histopathological changes .
  • Genotoxicity :
    • Available data suggest that NMeFOSE does not exhibit genotoxic effects in vitro or in vivo, reducing concerns for cancer via genotoxic mechanisms. However, non-genotoxic modes of action may still pose risks .
  • Immunotoxicity :
    • Immunotoxicity assessments indicate that exposure to PFAS compounds, including NMeFOSE, may lead to alterations in immune function. A review highlighted the potential for PFAS to induce immunosuppression and alter cytokine profiles .
  • Endocrine Disruption : There is evidence suggesting that NMeFOSE may interact with endocrine pathways, potentially disrupting hormonal balance and leading to reproductive toxicity .
  • Oxidative Stress : The compound may induce oxidative stress, contributing to cellular damage and inflammation, which are known precursors to various chronic diseases .

Epidemiological Evidence

Epidemiological studies have begun to link PFAS exposure with adverse health outcomes. For instance:

  • Cancer Associations : Some studies have indicated a correlation between PFAS exposure and increased incidence of certain cancers, particularly prostate and kidney cancers. However, the data remain inconclusive and require further investigation .
  • Developmental Effects : Research has suggested potential developmental impacts on offspring exposed to PFAS during gestation, including low birth weight and developmental delays .

Table 1: Summary of Toxicity Studies on NMeFOSE

Study TypeFindingsConfidence Level
Acute ToxicityNo significant irritationHigh
Chronic ToxicityLiver toxicity observedMedium
GenotoxicityNon-genotoxic effectsMedium
ImmunotoxicityAltered immune functionMedium

Table 2: Epidemiological Studies Linking PFAS Exposure to Health Outcomes

Study ReferenceHealth OutcomeFindings
CancerIncreased risk for prostate cancer
Developmental IssuesAssociation with low birth weight
Immune FunctionImpaired immune response observed

Case Studies

  • Case Study on Liver Toxicity :
    • A study involving rats exposed to varying concentrations of NMeFOSE demonstrated significant liver weight increases and histopathological changes after chronic exposure, highlighting the compound's hepatotoxic potential.
  • Case Study on Cancer Correlation :
    • An epidemiological analysis examined populations near manufacturing sites for PFAS. The study found elevated rates of kidney cancer among residents with higher serum levels of PFAS compounds, suggesting a need for further research into specific compounds like NMeFOSE.

Q & A

Q. What are the optimal synthetic routes for Heptadecafluoro-N-(2-hydroxyethyl)-N-methylisooctanesulphonamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, including fluorination of the sulfonamide precursor and subsequent functionalization with hydroxyethyl and methyl groups. Key steps include:

  • Fluorination: Use of perfluorinated alkylation agents under inert atmospheres to ensure complete substitution.
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization in non-polar solvents to isolate the compound .
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR: Critical for confirming perfluorinated chain integrity due to distinct chemical shifts for CF₃ and CF₂ groups.
  • Infrared (IR) Spectroscopy: Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl (-OH) bands (~3300 cm⁻¹).
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode detects molecular ions (e.g., [M-H]⁻) and fragmentation patterns .

Q. How can environmental persistence and mobility of this compound be analyzed?

Methodological Answer:

  • Extraction: Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from water or soil matrices.
  • Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a mobile phase containing 50 mM hexanesulfonic acid (adjusted to pH 2.0) for optimal separation .
  • Degradation Studies: Accelerated hydrolysis under alkaline conditions (pH 10–12) to assess stability and potential breakdown products .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation: Conduct reactions in fume hoods due to potential volatile fluorinated byproducts.
  • Waste Disposal: Collect in sealed containers for incineration to prevent environmental release .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Functional Selection: B3LYP hybrid functional with a 6-31G* basis set to balance accuracy and computational cost for perfluorinated systems .
  • Property Calculation: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Validation: Compare computed ¹⁹F NMR chemical shifts with experimental data to refine models .

Q. How can contradictory data on the compound’s toxicity be resolved?

Methodological Answer:

  • Comparative Studies: Use in vitro assays (e.g., human hepatocyte viability) with controlled exposure durations and concentrations.
  • Structural Analogs: Compare toxicity profiles with related perfluorinated sulfonamides (e.g., N-Ethyl perfluorooctylsulfonamide) to identify structure-activity relationships .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in published EC50 values .

Q. What mechanistic insights explain its bioaccumulation in Arctic ecosystems?

Methodological Answer:

  • Tracer Studies: Use ¹⁴C-labeled compound in model organisms (e.g., zebrafish) to track uptake and depuration rates.
  • Partition Coefficients: Measure log Kow (octanol-water) and log Koa (octanol-air) to predict environmental partitioning .
  • Field Data Correlation: Cross-reference lab results with Arctic monitoring data on PFAS trends .

Q. How does the compound interact with biological macromolecules (e.g., serum albumin)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to human serum albumin (PDB ID: 1AO6), focusing on hydrophobic pockets.
  • Circular Dichroism (CD): Monitor conformational changes in albumin upon ligand binding.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. What strategies optimize its detection in complex biological matrices?

Methodological Answer:

  • Sample Preparation: Protein precipitation with acetonitrile followed by SPE for lipid-rich tissues.
  • Chromatography: Ultra-performance liquid chromatography (UPLC) with a BEH C18 column (1.7 µm particles) for rapid separation.
  • Sensitivity Enhancement: Derivatization with pentafluorobenzyl bromide to improve MS detection limits .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported degradation half-lives?

Methodological Answer:

  • Standardized Protocols: Adopt OECD guidelines for hydrolysis studies (e.g., pH 4, 7, 9 at 50°C).
  • Interlaboratory Comparisons: Collaborative trials to identify methodological variables (e.g., buffer composition, light exposure).
  • Advanced Analytics: Use high-resolution orbitrap-MS to distinguish degradation products from matrix interference .

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